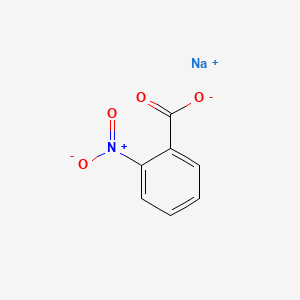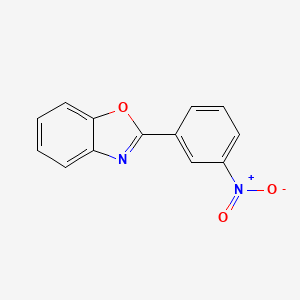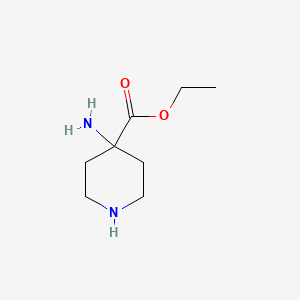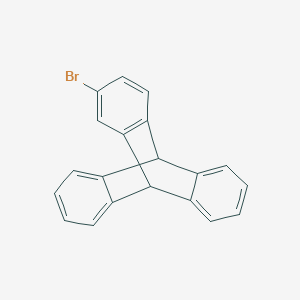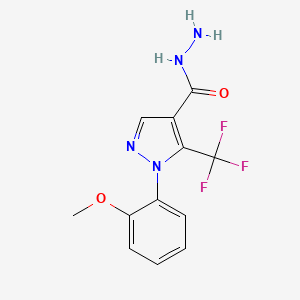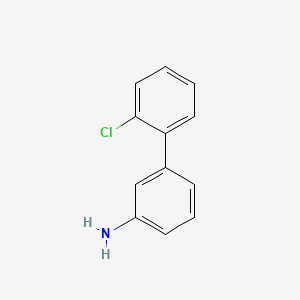
2'-Chloro-biphenyl-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-Chloro-biphenyl-3-amine is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 2-chlorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
2'-Chloro-biphenyl-3-amine can be synthesized through several methods. One common approach involves the reduction of 2-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
2-Chloronitrobenzene+Fe+HCl→this compound+FeCl3+H2O
Another method involves the palladium-catalyzed amination of 2-chlorobromobenzene with aniline under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction of 2-chloronitrobenzene using catalytic hydrogenation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2'-Chloro-biphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2'-Chloro-biphenyl-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2'-Chloro-biphenyl-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)aniline
- 3-(2-Bromophenyl)aniline
- 3-(2-Fluorophenyl)aniline
Uniqueness
2'-Chloro-biphenyl-3-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H10ClN |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)aniline |
InChI |
InChI=1S/C12H10ClN/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H,14H2 |
InChI Key |
JUDKIJJAKYWFKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


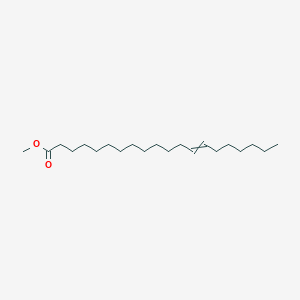
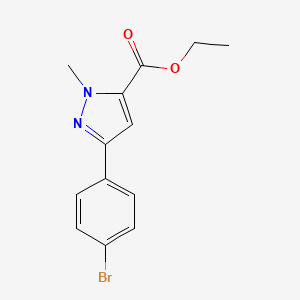
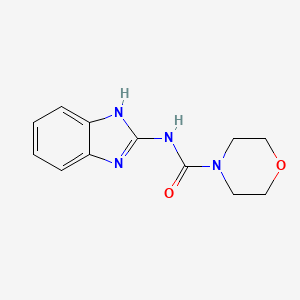
![1-[(4-ethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1636296.png)

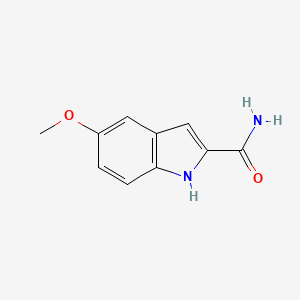
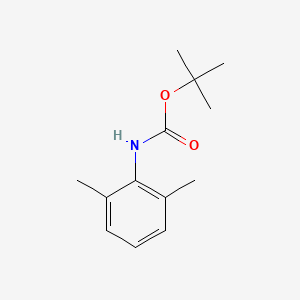
![1-[(2,4-Difluorophenyl)sulfonyl]piperazine](/img/structure/B1636315.png)
